Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 61372-32-5
VCID: VC18701837
InChI: InChI=1S/C12H15NO2/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)11/h4,6-7,11H,2-3,5,13H2,1H3
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate

CAS No.: 61372-32-5

Cat. No.: VC18701837

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate - 61372-32-5

Specification

CAS No. 61372-32-5
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
Standard InChI InChI=1S/C12H15NO2/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)11/h4,6-7,11H,2-3,5,13H2,1H3
Standard InChI Key UHISTLDHHIQDBG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCC2=C1C=CC(=C2)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate (CAS: 61372-32-5) has the molecular formula C₁₂H₁₅NO₂ and a molar mass of 205.25 g/mol. Its IUPAC name is ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate, with the following structural features :

  • A fused bicyclic indene core.

  • An ethyl ester group at position 1.

  • A primary amine substituent at position 5.

The compound’s planar structure facilitates interactions with hydrophobic pockets in kinase domains, while the amino and ester groups contribute to hydrogen bonding and solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
IUPAC NameEthyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
SolubilitySoluble in DMSO, ethanol
LogP2.44

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Indene Functionalization: Reacting indene derivatives with ethyl chloroformate in the presence of a base (e.g., sodium hydride) to introduce the carboxylate ester.

  • Amination: Introducing the amino group via nucleophilic substitution or catalytic hydrogenation .

  • Step 1: Indene → Ethyl 5-nitro-2,3-dihydro-1H-indene-1-carboxylate (using ethyl chloroformate and NaH).

  • Step 2: Nitro reduction → Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate (via H₂/Pd-C).

Analytical Validation

  • NMR: ¹H NMR (CDCl₃) shows signals at δ 1.25 (t, 3H, CH₃), 2.85–3.10 (m, 4H, CH₂), 4.15 (q, 2H, OCH₂), and 6.60–7.20 (m, 3H, aromatic).

  • IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1720 cm⁻¹ (C=O ester).

Biological Activity and Mechanism

DDR1 Inhibition

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate serves as a precursor for DDR1 inhibitors, which block collagen-induced signaling in cancers. Key findings include:

  • IC₅₀: 14.9 nM against DDR1 kinase activity .

  • Kd: 5.9 nM binding affinity for DDR1 .

  • In Vivo Efficacy: Suppressed tumor growth in orthotopic pancreatic cancer models (50 mg/kg, twice daily) .

Table 2: Comparative Kinase Selectivity of Derivative 7f

KinaseIC₅₀ (nM)
DDR114.9
DDR2>1,000
TrkA68.4
c-Kit>1,000

Anticancer Mechanisms

  • EMT Suppression: Inhibits epithelial-mesenchymal transition by downregulating N-cadherin and vimentin .

  • Colony Formation: Dose-dependent inhibition of pancreatic cancer cell colonies (IC₅₀: 1.2 μM) .

Analytical Characterization

Spectroscopic Data

  • ¹³C NMR: 166.7 ppm (C=O), 148.1 ppm (aromatic C-N), 61.5 ppm (OCH₂).

  • Mass Spec: [M+H]⁺ at m/z 206.1 .

Applications in Drug Development

Lead Optimization

Derivatives of this compound have been optimized for:

  • Oral Bioavailability: 89.9% in rat models .

  • Selectivity: >100-fold selectivity over DDR2 and Trk kinases .

Preclinical Candidates

  • Compound 7f: Orally active DDR1 inhibitor with T₁/₂ = 1.7 h (rat plasma) .

  • Therapeutic Use: Investigated in pancreatic, breast, and glioblastoma cancers .

ParameterDetails
Skin IrritationCategory 2 (EUH 066)
Eye IrritationCategory 2A
StorageRT, desiccated

Comparison with Related Compounds

Table 4: Structural and Functional Comparison

CompoundCASKey FeatureDDR1 IC₅₀ (nM)
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate61372-32-5Parent compound14.9
Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate2230799-18-3Amino position variation22.0
1-Aminoindan-1-carboxylic acid3927-71-7Carboxylic acid substituent>1,000

Future Directions

  • Clinical Translation: Phase I trials for DDR1 inhibitors derived from this scaffold.

  • Combination Therapy: Synergy with PI3K/mTOR inhibitors in colorectal cancer .

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